molecular formula C7H12O B6328808 3-Propylcyclobutan-1-one CAS No. 570410-05-8

3-Propylcyclobutan-1-one

Cat. No.: B6328808
CAS No.: 570410-05-8
M. Wt: 112.17 g/mol
InChI Key: PIZSVWRKUALQAY-UHFFFAOYSA-N
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Description

3-Propylcyclobutan-1-one is an organic compound with the molecular formula C7H12O. It belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by a cyclobutane ring substituted with a propyl group at the third position. The structure of this compound is notable for its strained ring system, which imparts unique chemical properties and reactivity.

Scientific Research Applications

3-Propylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research into cyclobutanone derivatives has potential implications for drug development, particularly in the design of novel pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylcyclobutan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water can be employed . Another method involves the 3-exo-tet cyclization of 1,3-dihalopropanes with zinc powder in ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Propylcyclobutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propyl group or hydrogen atoms on the cyclobutane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols.

    Substitution: Halogenated cyclobutanones or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Propylcyclobutan-1-one involves its interaction with various molecular targets. The strained ring system of the cyclobutanone makes it highly reactive, allowing it to participate in a range of chemical reactions. The compound can act as a substrate for enzymes that catalyze ring-opening reactions, leading to the formation of more stable products. The specific pathways and molecular targets depend on the context of its use, whether in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound of 3-Propylcyclobutan-1-one, lacking the propyl substituent.

    3-Methylcyclobutan-1-one: A similar compound with a methyl group instead of a propyl group.

    3-Ethylcyclobutan-1-one: A compound with an ethyl group at the third position.

Uniqueness

This compound is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl and ethyl analogs.

Properties

IUPAC Name

3-propylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-6-4-7(8)5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSVWRKUALQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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